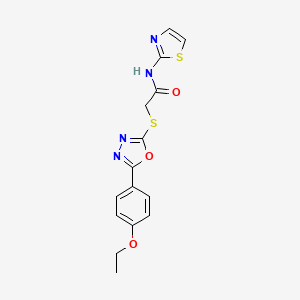

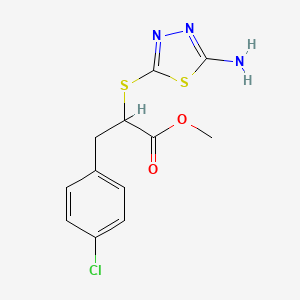

![molecular formula C15H12N4OS B2516409 1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole CAS No. 1225150-40-2](/img/structure/B2516409.png)

1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-{2-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}-1H-benzimidazole” is a complex organic compound that contains several heterocyclic moieties, including a thiophene ring, a 1,2,4-oxadiazole ring, and a benzimidazole ring . These types of compounds are often of interest in medicinal chemistry due to their broad range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is characterized by its three heterocyclic rings: the thiophene, 1,2,4-oxadiazole, and benzimidazole rings. These rings are connected by ethyl linkers . The thiophene ring contains a five-membered ring made up of one sulfur atom . The 1,2,4-oxadiazole ring is a five-membered ring containing three nitrogen atoms . The benzimidazole ring is a fused ring system containing a benzene ring fused to an imidazole ring .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of its heterocyclic rings. For example, the thiophene ring is known to undergo electrophilic aromatic substitution . The 1,2,4-oxadiazole ring can participate in a variety of reactions due to the presence of the nitrogen atoms . The benzimidazole ring can also undergo various reactions, such as electrophilic substitution .Scientific Research Applications

Antimicrobial Activities

Benzimidazole derivatives, including those with 1,3,4-oxadiazole moieties, have been synthesized and evaluated for their antimicrobial activities. For example, compounds have been prepared with potent antimicrobial efficacy against bacteria, mold, and yeast. These compounds' structures were elucidated using IR, MS, 1H-NMR, and 13C-NMR spectral data, highlighting their potential in addressing microbial resistance (Tien et al., 2016). Additionally, derivatives of benzimidazole have been shown to possess good activity towards Gram-positive bacteria, with negligible activity towards Gram-negative bacteria, and moderate activity against tested fungi (Ansari & Lal, 2009).

Anticancer Evaluation

Derivatives of 1,3,4-oxadiazole bearing benzimidazole moiety have been synthesized and their anticancer efficacy evaluated. These derivatives demonstrated promising activity against various cancer cell lines, offering insights into the design of new therapeutic agents. For example, novel 1,3,4-oxadiazole derivatives have shown significant anticancer activities in in vitro evaluations, suggesting potential for development into anticancer drugs (Salahuddin et al., 2014).

Corrosion Inhibition

The corrosion inhibition properties of benzimidazole derivatives containing 1,3,4-oxadiazoles have been investigated, showing their effectiveness in protecting mild steel in sulphuric acid environments. These studies provide insight into the physicochemical and theoretical aspects of corrosion inhibition, highlighting the potential industrial applications of these compounds (Ammal et al., 2018).

Angiotensin II Receptor Antagonistic Activities

The angiotensin II (AII) receptor antagonistic activities of benzimidazole derivatives have been studied, with compounds showing high affinity for the AT1 receptor and significant inhibitory effects on the AII-induced pressor response. These findings suggest potential applications in the treatment of hypertension and related cardiovascular diseases (Kohara et al., 1996).

Safety and Hazards

Future Directions

Compounds containing heterocyclic rings like thiophene, 1,2,4-oxadiazole, and benzimidazole are of great interest in medicinal chemistry due to their wide range of biological activities . Therefore, future research could focus on synthesizing derivatives of this compound and testing their biological activity. This could lead to the development of new drugs with improved efficacy and safety profiles .

Mechanism of Action

Target of action

Thiophene and benzimidazole derivatives are known to interact with a variety of biological targets. For instance, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Benzimidazole derivatives also show a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Mode of action

The exact mode of action can vary greatly depending on the specific compound and its targets. For example, some thiophene derivatives are used as corrosion inhibitors , while others play a role in the advancement of organic semiconductors . Benzimidazole derivatives, on the other hand, have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .

Biochemical pathways

The affected pathways will depend on the specific targets of the compound. For example, some thiophene-based drugs might affect pathways related to inflammation or cancer , while benzimidazole derivatives might interfere with viral replication or other disease-related pathways .

Result of action

The molecular and cellular effects of the compound’s action will depend on its specific targets and mode of action. For example, a thiophene derivative that acts as an anticancer agent might induce apoptosis in cancer cells , while a benzimidazole derivative with antiviral activity might prevent the replication of viral particles within cells .

Properties

IUPAC Name |

3-[2-(benzimidazol-1-yl)ethyl]-5-thiophen-2-yl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c1-2-5-12-11(4-1)16-10-19(12)8-7-14-17-15(20-18-14)13-6-3-9-21-13/h1-6,9-10H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKFMUYTXWHDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC3=NOC(=N3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

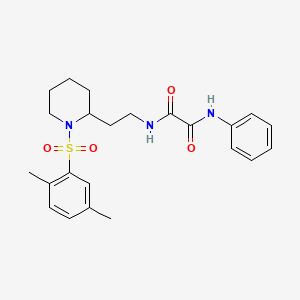

![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2516332.png)

![2-((1-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516335.png)

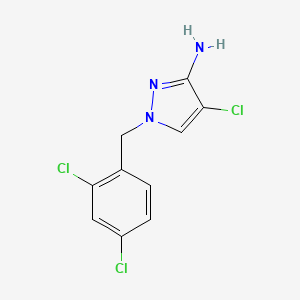

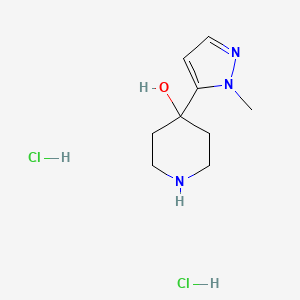

![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)

![(Z)-4-(N-benzyl-N-ethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2516340.png)

![N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2516344.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)